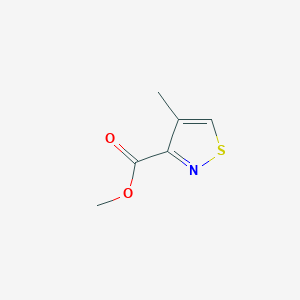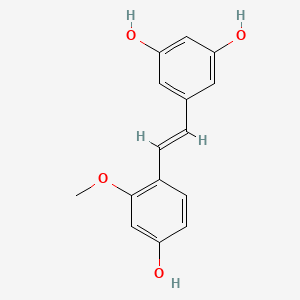
Gnetucleistol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetucleistol D is a stilbenoid compound found in the Chinese herb Gnetum cleistostachyum It is known for its unique chemical structure and potential biological activities
Preparation Methods
Gnetucleistol D can be obtained through extraction from the herb Gnetum cleistostachyum . The preparation method typically involves grinding and extracting the plant material, followed by purification using separation technologies . While specific synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Gnetucleistol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions have been employed to synthesize related stilbenolignans .
Scientific Research Applications
It has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for further research in pharmacology and drug development . Additionally, its presence in traditional medicinal plants suggests potential therapeutic uses that warrant further investigation.
Mechanism of Action
The mechanism of action of Gnetucleistol D involves its interaction with molecular targets and pathways related to inflammation and oxidative stress . The compound has been shown to inhibit the activity of tumor necrosis factor-alpha and malondialdehyde, indicating its potential role in modulating inflammatory responses and oxidative damage . Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Gnetucleistol D is part of a group of stilbenoid compounds found in Gnetum cleistostachyum. Similar compounds include gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. This compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.
Properties
CAS No. |
629643-26-1 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3 |
InChI Key |
CFQSTARVCGBYNJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


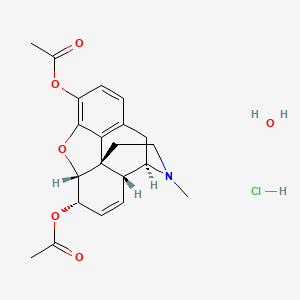

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
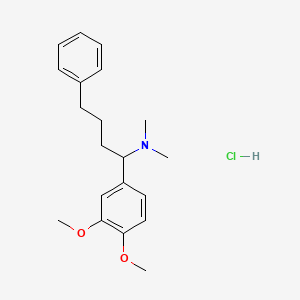
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
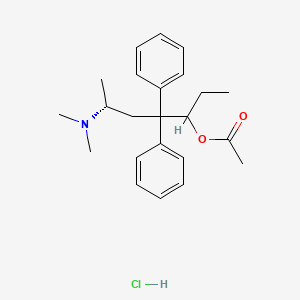
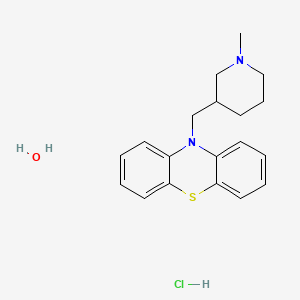
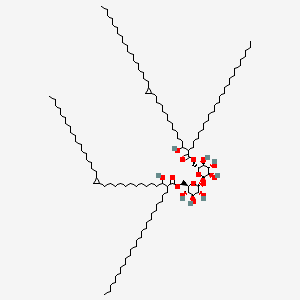

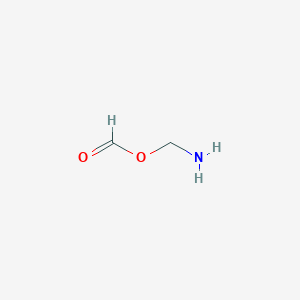
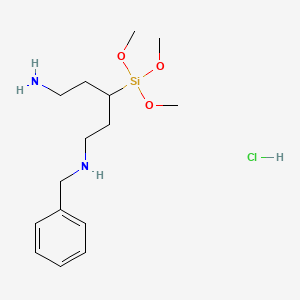
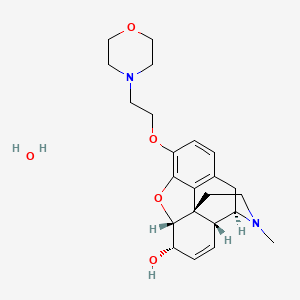
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
